molecular formula C6H7BO3 B1303767 2-Hydroxyphenylboronic acid CAS No. 89466-08-0

2-Hydroxyphenylboronic acid

Cat. No.: B1303767
CAS No.: 89466-08-0
M. Wt: 137.93 g/mol
InChI Key: YDMRDHQUQIVWBE-UHFFFAOYSA-N
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Description

2-Hydroxyphenylboronic acid: is an organic compound with the molecular formula C6H7BO3 . It is a boronic acid derivative where a hydroxyl group is attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Its unique structure, combining the aromatic properties of the phenyl ring with the reactivity of the boronic acid group, makes it a valuable reagent in various chemical processes .

Scientific Research Applications

Chemistry:

2-Hydroxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for synthesizing complex organic molecules .

Biology:

In biological research, this compound is used to develop fluorescent probes and sensors. These probes can detect various biological molecules and ions, making them valuable tools in biochemical assays.

Medicine:

The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form stable complexes with diols makes it useful in developing drugs for diabetes and other metabolic disorders .

Industry:

In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed in the development of self-healing materials and covalent organic frameworks .

Safety and Hazards

2-Hydroxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

A boroxine structure spontaneously formed from the 2-hydroxyphenylboronic acid dimer enables water-compatible dynamic B–O covalent bonds, expanding their future applicability . This discovery opens up new possibilities for the use of boroxines in the structures of covalent organic frameworks, as anion receptors, and in self-healing materials .

Mechanism of Action

Target of Action

2-Hydroxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research It has been used in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes , which act as ancillary ligands and photosensitizers in photocatalytic hydrogen evolution .

Mode of Action

It is known to participate in the formation of boron-carriers suitable for neutron capture therapy . It is also involved in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes .

Biochemical Pathways

It has been used in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes , which are employed as photosensitizers in photocatalytic hydrogen evolution . This suggests that this compound may play a role in the biochemical pathways related to photocatalysis.

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This could potentially impact the bioavailability of this compound.

Result of Action

It is known to participate in the formation of boron-carriers suitable for neutron capture therapy , suggesting that it may have a role in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological environment in which this compound is used can significantly impact its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for preparing 2-Hydroxyphenylboronic acid involves the reaction of 2-bromophenol with n-butyllithium in dry ether at low temperatures (-90°C). The reaction mixture is then allowed to warm to room temperature and stirred under a nitrogen atmosphere. After cooling the mixture again, trimethyl borate is added, and the reaction is stirred further. The mixture is then hydrolyzed with hydrochloric acid, and the product is extracted and purified .

Industrial Production Methods:

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of protecting groups such as BOC, trimethylsilyl, or benzyl can facilitate the process. The Grignard reagent formed from bromophenol reacts with boric acid ester, followed by hydrolysis to yield the desired product. This method is scalable and has been used for batch production .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-Hydroxyphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base. It is widely used for forming biaryl compounds.

    Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Hydroxyphenylboronic acid
  • 3-Hydroxyphenylboronic acid
  • Phenylboronic acid

Comparison:

2-Hydroxyphenylboronic acid is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. For example, 4-Hydroxyphenylboronic acid has the hydroxyl group in the para position, which affects its electronic properties and reactivity in different ways compared to the ortho position in this compound .

Properties

IUPAC Name

(2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMRDHQUQIVWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378470
Record name 2-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-08-0
Record name 2-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Part B: 2-Bromophenol (10.0 g, 57.8 mmol) was dissolved in dry THF (100 ml) in a dry 250 ml flask flushed with nitrogen. The mixture was chilled in a dry ice/2-propanol bath, n-butyl lithium (51 ml of a 2.5M solution in hexanes, 127.2 mmol) was added then the cooling bath was exchanged for an ice-water bath. The reaction was stirred for an hour at 0° C. then trimethyl borate (6.9 ml, 60.7 mmol) was added to the slurry which became homogeneous after a few minutes. The mixture was stirred at room temperature overnight then treated with 2N aqueous HCl to pH 3, mixed well for 30 minutes and extracted with ether (3×25 ml). The organic materials were combined, dried (MgSO4) then concentrated under reduced pressure which gave 7.6 g (91%) of 2-hydroxybenzeneboronic acid as a white solid, m.p. 156°-158° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Hydroxyphenylboronic acid in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing various heterocyclic compounds. For instance, it acts as a pro-bis(nucleophile) in Pd(II)-catalyzed asymmetric reactions, enabling the construction of chiral [3.3.1]-bicyclic ketals []. Furthermore, it participates in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds, providing a new route to benzo[c]chromenes [, ]. Additionally, it facilitates the synthesis of coumestan derivatives through Pd-catalyzed C-S activation and [3 + 3] annulation reactions with (2-methylthio-3-ester)benzofurans [, ].

Q2: How is this compound employed in the generation of benzynes?

A2: A recent study demonstrated a one-pot method for generating functionalized benzynes from readily available 2-Hydroxyphenylboronic acids []. This method leverages the in-situ activation of both the boronic acid and hydroxyl groups at a mild temperature of 60°C, enabling the generation of diversely substituted fused benzenes through reactions with various arynophiles [].

Q3: Are there any spectroscopic data available for characterizing this compound?

A3: While specific spectroscopic data is not explicitly detailed in the provided research, techniques like H NMR, 13C NMR, 2D COSY NMR, ESI-MS, and FTIR spectroscopy have been used to characterize this compound and its derivatives [, ]. These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of both a boronic acid group and a hydroxyl group in ortho-position on the aromatic ring significantly influences the reactivity of this compound. This unique arrangement facilitates its participation in various reactions, including palladium-catalyzed cross-couplings, tandem reactions, and benzyne generation [, , , , ].

Q5: What are the environmental impacts of this compound and its derivatives?

A5: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound and its derivatives. Further research is necessary to assess their biodegradability, potential for bioaccumulation, and impact on various environmental compartments.

Q6: Are there any known applications of this compound in materials science?

A7: While the provided research primarily focuses on synthetic applications, this compound and its derivatives have potential applications in materials science. For instance, its ability to form dynamic covalent bonds, such as boroxine structures, could be exploited for developing responsive or self-healing materials [, ].

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